molecular formula C14H21ClFNO B1397309 3-(2-((4-Fluorobenzyl)oxy)ethyl)piperidine hydrochloride CAS No. 1220031-61-7

3-(2-((4-Fluorobenzyl)oxy)ethyl)piperidine hydrochloride

Cat. No.: B1397309
CAS No.: 1220031-61-7
M. Wt: 273.77 g/mol
InChI Key: IZCHGMAGCFOQRL-UHFFFAOYSA-N
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Description

3-(2-((4-Fluorobenzyl)oxy)ethyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H21ClFNO It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a 4-fluorobenzyl group attached to the piperidine ring via an ethoxy linker

Scientific Research Applications

3-(2-((4-Fluorobenzyl)oxy)ethyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is not specified in the search results. Its effects would depend on its specific application, particularly if it is used in the context of medicinal chemistry or drug development.

Safety and Hazards

Safety precautions for handling 3-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-Fluorobenzyl)oxy)ethyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 3-(2-hydroxyethyl)piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the piperidine derivative attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-((4-Fluorobenzyl)oxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
  • 4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

Uniqueness

3-(2-((4-Fluorobenzyl)oxy)ethyl)piperidine hydrochloride is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-[2-[(4-fluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO.ClH/c15-14-5-3-13(4-6-14)11-17-9-7-12-2-1-8-16-10-12;/h3-6,12,16H,1-2,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCHGMAGCFOQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220031-61-7
Record name Piperidine, 3-[2-[(4-fluorophenyl)methoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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